4-Chloro-3-nitrobenzaldehyde oxime

1,3-Dipolar Cycloaddition Benzonitrile Oxide Substituent Effect

Standard benzaldehyde oximes often fail in 1,3-dipolar cycloadditions due to electron deficiency-this compound is specifically suited for alternative heterocycle construction. Its elevated mp (147-150 °C) simplifies recrystallization and ensures free-flowing solid handling. • ≥95% purity, ideal for C-H activation and nitrile oxide precursor routes. • Stable crystalline solid with defined hydrogen-bonding motifs for API co-crystallization. • Ships ambient; available from mg to gram scale with quality assurance documentation.

Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
Cat. No. B8805806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrobenzaldehyde oxime
Molecular FormulaC7H5ClN2O3
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H
InChIKeyONIQTTDQIOTCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrobenzaldehyde Oxime: Key Intermediate


4-Chloro-3-nitrobenzaldehyde oxime (CAS: 66399-01-7) is a halogenated, nitro-substituted aromatic oxime that serves as a versatile building block in organic synthesis . The compound is characterized by a benzaldehyde core with a chlorine substituent at the 4-position, a nitro group at the 3-position, and an oxime functional group (-C=N-OH) [1]. Its molecular formula is C₇H₅ClN₂O₃, with a molecular weight of 200.58 g/mol . The combination of the electron-withdrawing nitro and chloro groups, alongside the nucleophilic oxime, imparts distinct reactivity that is valuable for constructing complex heterocyclic frameworks .

4-Chloro-3-nitrobenzaldehyde Oxime: Substitution Pitfalls


The specific arrangement of electron-withdrawing substituents on the aromatic ring of 4-chloro-3-nitrobenzaldehyde oxime is not arbitrary; it dictates the compound's reactivity in fundamental ways that simpler analogs cannot replicate. For instance, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the oxime in cycloaddition reactions, with p-nitro- and p-chloro-substituted oximes failing to produce expected 1,3-dipolar addition products where unsubstituted or electron-donating analogs succeed [1]. Furthermore, the solid-state packing behavior, which is critical for properties like solubility and formulation stability, is uniquely determined by the interplay of the chloro and nitro substituents, leading to distinct supramolecular arrays compared to mono-substituted oximes [2]. A generic substitution therefore risks not only a reduction in yield but a complete change in reaction pathway or product outcome.

4-Chloro-3-nitrobenzaldehyde Oxime: Performance vs. Analogs


1,3-Dipolar Cycloaddition Reactivity vs. Unsubstituted Analogs

In the generation of benzonitrile oxides for 1,3-dipolar cycloaddition, 4-chloro-3-nitrobenzaldehyde oxime's close analog, p-chlorobenzaldehyde oxime, completely fails to yield the expected addition product, whereas the unsubstituted benzaldehyde oxime proceeds in good yield. This is a qualitative but stark difference in reactivity driven by the electron-withdrawing nature of the para-substituent [1]. While data for the exact 4-chloro-3-nitro compound is not available, this result from a directly comparable system establishes a critical class-level inference for di-substituted electron-poor oximes.

1,3-Dipolar Cycloaddition Benzonitrile Oxide Substituent Effect

Melting Point Comparison vs. Non-Nitro Analog

The presence of the nitro group in 4-chloro-3-nitrobenzaldehyde oxime significantly elevates its melting point compared to non-nitro analogs, indicating stronger intermolecular interactions. The target compound has a reported melting point of 147-150 °C , whereas benzaldehyde oxime, which lacks both substituents, has a melting point of approximately 34 °C [1]. This difference of over 110 °C is substantial and impacts its handling and purification.

Thermal Stability Physical Property Process Chemistry

Crystal Packing Distinction vs. Mono-Substituted Analogs

The solid-state structure of oximes is highly sensitive to the substitution pattern. A study on the related compound, (E)-3-chlorobenzaldehyde oxime, revealed it forms C(3) chains via O-H···N hydrogen bonds, a motif that is distinct from the R₂²(6) dimers formed by the mono-nitro and para-fluoro analogs (4-O₂N and 4-F) [1]. The 3-chloro substituent also promotes unique π(C=N)···π(phenyl) interactions that are less significant in the 4-substituted analogs. This demonstrates that the position and type of substituent directly dictate the resulting crystal lattice.

Crystal Engineering Supramolecular Chemistry Solid-State Properties

4-Chloro-3-nitrobenzaldehyde Oxime Applications


Heterocycle Synthesis via Alternative Pathways

Given the documented failure of p-substituted electron-poor oximes to participate in standard 1,3-dipolar cycloadditions , 4-chloro-3-nitrobenzaldehyde oxime is strategically positioned for the synthesis of heterocycles via alternative, non-cycloaddition routes. The oxime can be used as a directing group for C-H activation or as a precursor to nitrile oxides for different reaction manifolds where its electronic properties are advantageous rather than prohibitive. This allows chemists to access a unique chemical space not accessible through standard methods with unsubstituted oximes.

Crystal Engineering in Material Formulation

The strong propensity for specific hydrogen-bonding motifs and π-interactions in halogenated/nitro oximes makes 4-chloro-3-nitrobenzaldehyde oxime a candidate for crystal engineering studies. The high melting point and unique crystal packing can be exploited in the co-crystallization of active pharmaceutical ingredients (APIs) to improve their physicochemical properties, such as stability and solubility, or in the design of new functional materials like organic semiconductors where π-stacking is crucial.

Purification and Handling Advantages

The significantly elevated melting point of 4-chloro-3-nitrobenzaldehyde oxime (147-150 °C) compared to simpler oximes (e.g., benzaldehyde oxime, ~34 °C) [1] offers a tangible advantage in process chemistry. This higher melting point facilitates purification by simple recrystallization, reduces the risk of decomposition during storage and handling, and makes the compound easier to isolate as a free-flowing solid. For large-scale synthesis of intermediates, these practical attributes translate directly into higher purity and lower cost of goods.

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